molecular formula C12H16O B8172957 1-Isopropoxy-2-methyl-4-vinylbenzene

1-Isopropoxy-2-methyl-4-vinylbenzene

Cat. No.: B8172957
M. Wt: 176.25 g/mol
InChI Key: KWKABSYTUQLAIQ-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-methyl-4-vinylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Isopropoxy group (-OCH(CH₃)₂) at position 1.
  • Methyl group (-CH₃) at position 2.
  • Vinyl group (-CH=CH₂) at position 4.

Its molecular formula is C₁₂H₁₆O, with a molecular weight of ~176.25 g/mol. The compound combines the steric bulk of the isopropoxy group with the electron-donating methyl group and the reactive vinyl moiety. This structural configuration influences its physicochemical properties, such as solubility in organic solvents and susceptibility to electrophilic substitution or polymerization reactions at the vinyl site.

Properties

IUPAC Name

4-ethenyl-2-methyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-6-7-12(10(4)8-11)13-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKABSYTUQLAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-methyl-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to yield the desired compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: The industrial production of 1-Isopropoxy-2-methyl-4-vinylbenzene typically involves optimizing the reaction conditions to achieve high yield and purity. The process often includes steps to avoid the use of toxic reagents and minimize the generation of acidic wastewater, thereby improving production safety and reducing costs .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-2-methyl-4-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Isopropoxy-2-methyl-4-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Isopropoxy-2-methyl-4-vinylbenzene exerts its effects involves interactions with molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to regenerate the aromatic ring, resulting in the substitution product .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share partial structural similarities with 1-isopropoxy-2-methyl-4-vinylbenzene:

4-Bromo-1-isopropoxy-2-vinylbenzene (C₁₁H₁₃BrO; MW 241.12 g/mol)
  • Substituents : Isopropoxy (position 1), vinyl (position 2), bromine (position 4).
  • Key Differences :
    • Bromine replaces the methyl group, introducing an electron-withdrawing effect.
    • Vinyl group is at position 2 instead of 4.
  • Impact :
    • Higher molecular weight and density due to bromine.
    • Bromine directs electrophilic substitution to meta positions, altering reactivity compared to the methyl group’s ortho/para-directing nature.
4-Isopropyl-2-methoxy-1-methylbenzene (C₁₁H₁₆O; MW 164.25 g/mol)
  • Substituents : Methyl (position 1), methoxy (position 2), isopropyl (position 4).
  • Key Differences :
    • Methoxy (-OCH₃) replaces isopropoxy, reducing steric hindrance.
    • Isopropyl (-CH(CH₃)₂) replaces vinyl, eliminating conjugation with the aromatic ring.
  • Impact :
    • Lower boiling point due to smaller substituents.
    • Methoxy’s strong electron-donating effect increases ring activation for electrophilic reactions.
1-Methyl-4-isopropenylbenzene (C₁₀H₁₂; MW 132.20 g/mol)
  • Substituents : Methyl (position 1), isopropenyl (-CH₂C(CH₃)=CH₂) at position 4.
  • Key Differences :
    • Lacks an ether group (isopropoxy).
    • Isopropenyl group introduces branching near the double bond.
  • Impact :
    • Lower polarity and solubility in polar solvents.
    • Isopropenyl’s steric bulk may hinder addition reactions compared to linear vinyl groups.

Physicochemical Property Comparison

Property 1-Isopropoxy-2-methyl-4-vinylbenzene 4-Bromo-1-isopropoxy-2-vinylbenzene 4-Isopropyl-2-methoxy-1-methylbenzene 1-Methyl-4-isopropenylbenzene
Molecular Formula C₁₂H₁₆O C₁₁H₁₃BrO C₁₁H₁₆O C₁₀H₁₂
Molecular Weight (g/mol) ~176.25 241.12 164.25 132.20
Key Functional Groups O-iPr, CH₃, CH=CH₂ O-iPr, Br, CH=CH₂ OCH₃, CH₃, CH(CH₃)₂ CH₃, CH₂C(CH₃)=CH₂
Boiling Point High (estimated >200°C) Very high (due to Br) Moderate (~180°C) Low (~160°C)
Reactivity Vinyl polymerization, EAS at para EAS at meta (Br effect) EAS at ortho/para (OCH₃) Diels-Alder at isopropenyl

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